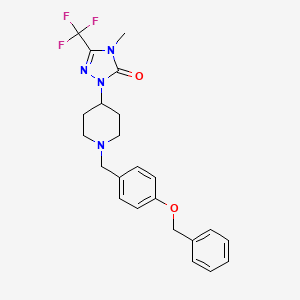
(1,4-Dimethoxynaphthalen-3-yl)methanol
概要
説明
(1,4-Dimethoxynaphthalen-3-yl)methanol is a useful research compound. Its molecular formula is C13H14O3 and its molecular weight is 218.252. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Asymmetric Synthesis and Green Chemistry
- Bidentate Chelation-Controlled Asymmetric Synthesis : A study highlighted the use of a chiral auxiliary derived from methanol for the asymmetric synthesis of α-hydroxy esters. This approach is significant for creating enantioenriched compounds, a crucial aspect of pharmaceutical synthesis and material science (Jung, Ho, & Kim, 2000).
- Progress in Synthetic Methods : Another research discussed the development of new synthetic methods from a green chemistry perspective. These methods are important for asymmetric organic synthesis, highlighting the role of methanol as a methylating agent in a more environmentally friendly approach (Hu & Shan, 2020).
Electrochemical Synthesis and Functionalization
- Anodic Oxidation for Methoxylation : A study on the electrochemical synthesis revealed that anodic oxidation of naphthalene in methanol leads to the formation of dimethoxynaphthalene, showcasing a method for functionalizing hydrocarbons via electrochemistry (Bockmair & Fritz, 1976).
Chemical Reactions and Mechanisms
- Oxidations for Xanthone Synthesis : Research on ceric ammonium nitrate-mediated oxidations for synthesizing xanthones and related products demonstrates the application of methanol derivatives in complex chemical transformations. This work showcases the versatility of methanol derivatives in facilitating novel chemical reactions (Johnson et al., 2010).
Crystallography and Material Science
- Hydrogen Bonding and Stripe Structures : A detailed crystallographic study reveals how derivatives of methanol participate in hydrogen bonding, leading to complex structural motifs. This research is crucial for understanding material properties and molecular interactions in solid states (Mohri et al., 2015).
HPLC Analysis and Spectroscopy
- Quantitative Analysis by HPLC : A method for the HPLC analysis of dimethoxy-dibenzophenone derivatives emphasizes the importance of methanol in analytical chemistry, particularly in quantifying components in complex mixtures (Hong-jin, 2007).
特性
IUPAC Name |
(1,4-dimethoxynaphthalen-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-15-12-7-9(8-14)13(16-2)11-6-4-3-5-10(11)12/h3-7,14H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXWHCOBSAZDNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

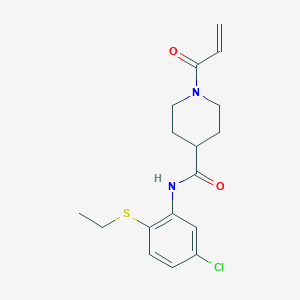
![2-amino-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2747430.png)

![1-(3,4-Dimethoxyphenyl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone](/img/structure/B2747433.png)
![N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2747435.png)
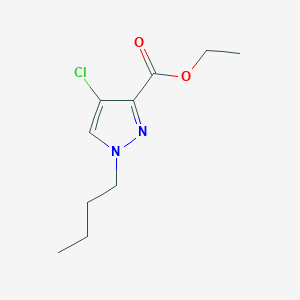
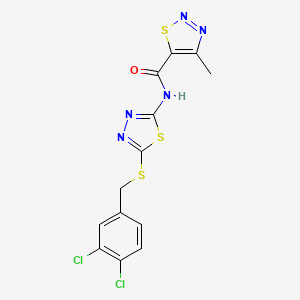
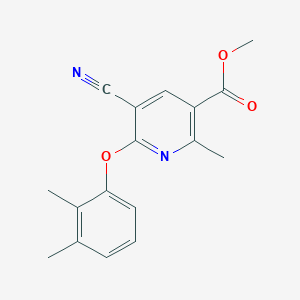
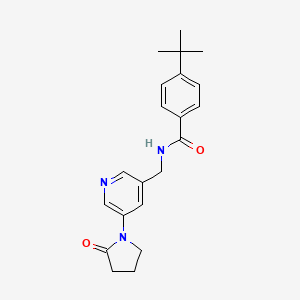
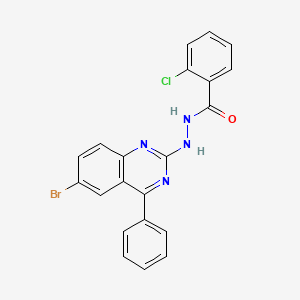
![N-(1-cyanocyclopentyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2747445.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2747447.png)
![6-Benzyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2747448.png)
